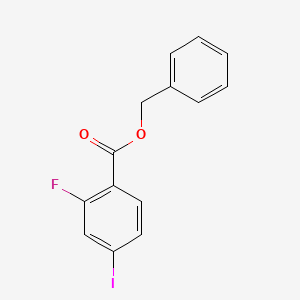

Benzyl 2-fluoro-4-iodobenzoate

CAS No.:

Cat. No.: VC13733068

Molecular Formula: C14H10FIO2

Molecular Weight: 356.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10FIO2 |

|---|---|

| Molecular Weight | 356.13 g/mol |

| IUPAC Name | benzyl 2-fluoro-4-iodobenzoate |

| Standard InChI | InChI=1S/C14H10FIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChI Key | PJHBRCLAVKBDJL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzoate core substituted with fluorine (2-position) and iodine (4-position), esterified to a benzyl group. The SMILES notation explicitly defines this arrangement . The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring, while the iodine atom provides a heavy halogen motif conducive to cross-coupling reactions .

Synthetic Routes and Optimization

Esterification of 2-Fluoro-4-Iodobenzoic Acid

The most direct synthesis involves esterifying 2-fluoro-4-iodobenzoic acid () with benzyl alcohol. A metal-free oxidative esterification method, as demonstrated by Liu et al., utilizes ionic liquid catalysts under mild conditions (60°C, 12 hrs) to achieve yields exceeding 80% . This approach avoids transition metals, reducing purification challenges .

Reaction Scheme:

Alternative Pathways

Applications in Medicinal and Materials Chemistry

Cross-Coupling Reactions

The para-iodo group is reactive in Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. For example:

Fluorine’s ortho-directing effects could regioselectively functionalize the ring further .

Comparative Analysis with Structural Analogues

Unique Advantage: Benzyl 2-fluoro-4-iodobenzoate’s orthogonal halogens enable sequential functionalization—iodine for coupling and fluorine for electronic modulation .

Challenges and Future Directions

-

Stereoelectronic Effects: The steric bulk of iodine may hinder reactions at the para position, necessitating optimized catalysts.

-

Toxicity Profiling: No data exist on the compound’s pharmacokinetics or cytotoxicity, critical for drug development.

-

Scalability: Metal-free syntheses require cost-benefit analysis against traditional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume